5,6-Dimethylpyridin-2-amine
Overview
Description
5,6-Dimethylpyridin-2-amine is an organic compound with the molecular formula C₇H₁₀N₂ It is a derivative of pyridine, characterized by the presence of two methyl groups at the 5th and 6th positions and an amino group at the 2nd position of the pyridine ring
Mechanism of Action
Target of Action
It is known that amines, including 5,6-dimethylpyridin-2-amine, can act as nucleophiles, attacking electrophilic carbon atoms .
Mode of Action
This compound, being a nucleophile, can participate in nucleophilic substitution reactions . It can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows it to attack aldehyde carbon, leading to various chemical transformations .
Pharmacokinetics
Amines are generally well-absorbed and can be distributed throughout the body due to their polarity . They can be metabolized by various enzymes, including monoamine oxidases and N-methyltransferases . The compound’s bioavailability would depend on these factors, as well as its stability and solubility.
Result of Action
Amines can influence cellular processes by acting as neurotransmitters or by participating in various chemical reactions
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound’s nucleophilic behavior might be affected by the pH of the environment . Additionally, its stability could be influenced by temperature and the presence of oxidizing or reducing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,6-Dimethylpyridin-2-amine involves the reaction of 2-amino-5-bromo-6-methylpyridine with trimethylboroxine in the presence of potassium carbonate in a mixture of water and 1,4-dioxane. The reaction mixture is heated at reflux for three hours, followed by extraction with diethyl ether and purification by chromatography .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
5,6-Dimethylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
2-Dimethylaminopyridine: Similar in structure but with dimethyl groups at different positions.
5-Bromo-4,6-dimethyl-2-pyridinamine: Contains a bromine atom instead of an amino group.
2-Amino-6-methylpyridin-3-ol: Differently substituted pyridine derivative.
Uniqueness: 5,6-Dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5,6-dimethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAOIPZZPZCFES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973537 | |
Record name | 5,6-Dimethylpyridin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57963-08-3 | |
Record name | 57963-08-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95996 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-Dimethylpyridin-2(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-2,3-dimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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